![molecular formula C7H14ClNO2S B1376683 3-(Chloromethyl)-1-methanesulfonylpiperidine CAS No. 1082944-42-0](/img/structure/B1376683.png)
3-(Chloromethyl)-1-methanesulfonylpiperidine
Overview
Description
Chemical compounds are typically described by their molecular formula, structure, and physical properties such as melting point, boiling point, and solubility .
Synthesis Analysis
The synthesis of a compound involves a series of chemical reactions that transform starting materials into the desired product. The synthesis process is often optimized to improve yield, reduce cost, and minimize environmental impact .Molecular Structure Analysis
The molecular structure of a compound is determined by the arrangement of atoms and the bonds between them. Techniques such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry are commonly used to determine molecular structure .Chemical Reactions Analysis
This involves studying the reactions that a compound undergoes. This can include reactions with other compounds under various conditions, and can provide valuable information about the compound’s reactivity and stability .Physical And Chemical Properties Analysis
Physical properties include characteristics such as melting point, boiling point, density, and solubility. Chemical properties describe how a compound reacts with other compounds .Scientific Research Applications
Chemical Synthesis and Characterization
- Synthesis and Characterization of Related Compounds: Studies have demonstrated the synthesis and characterization of related compounds, such as 2-chloroethyl(methylsulfonyl)methanesulfonate, highlighting the structural and vibrational properties and potential biological activities of these compounds (Galván et al., 2018).
Reaction Mechanisms and Products
- Investigation of Reaction Products and Mechanisms: Research has delved into the reaction mechanisms and products of compounds like dimethyl sulfoxide (DMSO), which share some structural similarities with 3-(Chloromethyl)-1-methanesulfonylpiperidine. These studies offer insights into the formation of methane sulfinic acid and other byproducts in various conditions (Arsene et al., 2002).
Industrial Applications
- Use in Industrial Processes: The utilization of related compounds, such as methanesulfonic acid, in industrial applications like the production of linear alkylbenzenes, showcases potential areas where this compound might find application. These studies underline the efficiency and environmental benefits of such processes (Luong et al., 2004).
Atmospheric Chemistry
- Role in Atmospheric Chemistry: Investigations into the oxidation of dimethyl sulfide (DMS) and its derivatives, which are structurally related to this compound, provide insights into the formation of atmospheric aerosols and their role in cloud formation (Mardyukov & Schreiner, 2018).
Material Science Applications
- Applications in Material Science: Research into the synthesis of materials using sulfonate-phosphonate ligands and related compounds indicates potential applications in material science, such as in the construction of three-dimensional self-assemblies (Shankar et al., 2011).
Photoluminescence Studies
- Investigation of Photoluminescent Properties: Studies on the structure and photoluminescence properties of various complexes, including those with functional groups similar to this compound, reveal potential applications in the development of luminescent materials (Gao et al., 2014).
Green Chemistry
- Contribution to Green Chemistry: Research on the synthesis of related compounds with a focus on green metric evaluation, such as in the case of 2-(Chloromethyl)-3-Methyl-4-(Methylsulfonyl)Pyridine, highlights the importance of environmentally-friendly approaches in chemical synthesis, which could be applicable to this compound (Gilbile et al., 2017).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-(chloromethyl)-1-methylsulfonylpiperidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14ClNO2S/c1-12(10,11)9-4-2-3-7(5-8)6-9/h7H,2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMDTUSVLLOLIHF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCC(C1)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.